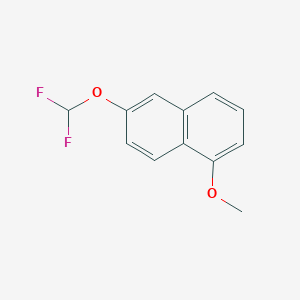

2-(Difluoromethoxy)-5-methoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

6-(difluoromethoxy)-1-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-11-4-2-3-8-7-9(16-12(13)14)5-6-10(8)11/h2-7,12H,1H3 |

InChI Key |

DCTHZQUDWNKMDF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)OC(F)F |

Origin of Product |

United States |

Structural Characterization and Theoretical Investigations

Advanced Spectroscopic and Diffraction Techniques for Structure Elucidation

Spectroscopic and diffraction methods are indispensable for the empirical determination of molecular structures. Each technique offers unique information, and together they provide a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For fluorinated compounds like 2-(Difluoromethoxy)-5-methoxynaphthalene, ¹⁹F NMR is particularly informative.

The ¹⁹F nucleus is highly sensitive in NMR experiments, and its chemical shifts are spread over a wide range, making it an excellent probe for subtle structural variations. In the case of the difluoromethoxy (-OCF₂H) group, the two fluorine atoms are magnetically equivalent and couple to the adjacent proton, typically resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum. In the proton-decoupled (¹⁹F{¹H}) spectrum, this would appear as a singlet.

While specific experimental data for this compound is not available, studies on analogous aromatic compounds containing the difluoro(methoxy)methyl fragment (Ar-CF₂OCH₃) report ¹⁹F NMR chemical shifts in the range of -72 to -73 ppm. nbuv.gov.ua The precise chemical shift for the title compound would be influenced by the electronic effects of the methoxy (B1213986) group and the naphthalene (B1677914) ring system. The large coupling constant between fluorine and the geminal proton (typically > 50 Hz) is a characteristic feature of the -OCF₂H group. rsc.org

Table 1: Representative ¹⁹F NMR Data for Aromatic Difluoromethoxy Compounds

| Compound Structure | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| Aromatic-CF₂OCH₃ | ~ -72.84 | Not specified in decoupled spectrum nbuv.gov.ua |

| 4-(Difluoromethoxy)benzoate | -81.80 | d, J = 73.2 |

| 2-((Difluoromethyl)thio)pyridine | -96.26 | d, J = 56.3 |

Data illustrates typical ranges for related functional groups; specific values for this compound would require experimental measurement.

A crystallographic analysis of this compound would reveal:

The planarity of the naphthalene ring system.

The precise bond lengths and angles of the difluoromethoxy and methoxy groups.

The torsional angles describing the orientation of the substituent groups relative to the aromatic ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

Although a crystal structure for this specific compound has not been reported, X-ray studies on related naphthalene derivatives provide the foundation for understanding its likely solid-state conformation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Based on data from related compounds like 2-methoxynaphthalene, key vibrational frequencies can be predicted. chemicalbook.comnist.govnist.gov

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic, -OCH₃) | Stretching | 2950 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |

| C-F | Stretching | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. farmaciajournal.com The naphthalene ring system is a strong chromophore. For 2-methoxynaphthalene, characteristic absorption maxima are observed around 220-240 nm and 280-300 nm, corresponding to π-π* transitions. ijpsjournal.com The presence of the difluoromethoxy group on the naphthalene ring of the title compound would likely cause shifts (either bathochromic or hypsochromic) in these absorption maxima due to its electronic influence.

Computational Chemistry and Molecular Modeling

Theoretical calculations are essential for complementing experimental data, exploring conformational possibilities, and understanding the electronic structure of molecules.

Molecular Mechanics (MM) provides a computationally efficient method for exploring the potential energy surface of a molecule. For a flexible molecule like this compound, which has rotatable bonds in its ether side chains, a conformational search using MM is crucial for identifying low-energy conformers. cwu.edu

This process involves systematically or stochastically rotating the dihedral angles associated with the C(ring)-O bonds and calculating the steric energy of each resulting geometry. nih.gov The output is a set of stable conformers, which can then be subjected to higher-level calculations for more accurate energy ranking. This step is foundational for understanding which shapes the molecule is likely to adopt.

Density Functional Theory (DFT) is a quantum mechanical method that offers a high level of accuracy for predicting molecular properties. nih.gov For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Starting from an MM-derived structure, DFT can calculate the lowest-energy equilibrium geometry with high precision, providing accurate bond lengths and angles. researchgate.net

Predict Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies, which can be compared directly with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov

Analyze Electronic Properties: DFT is used to calculate properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. dntb.gov.ua This information helps in understanding the molecule's reactivity, electronic distribution, and potential for intermolecular interactions.

Combined experimental and theoretical studies on related molecules, such as 1,5-dimethoxynaphthalene, have demonstrated the power of DFT in achieving excellent agreement between calculated and experimental data. nih.gov

Analysis of Molecular Geometry and Conformational Preferences

Stereochemical Aspects of Difluoromethoxy Group

Theoretical studies on aryl difluoromethyl ethers suggest that the rotational barrier around the Ar-O bond is relatively low. researchgate.net This low barrier allows the difluoromethoxy group to adopt a range of conformations. Computational analyses of similar Ar-OCF₂H systems have identified two primary low-energy conformations. These correspond to specific dihedral angles (θ) between the plane of the C-O-C unit and the plane of the aromatic ring. The predicted energy minima occur at approximately 21° and 90°. researchgate.net This indicates a preference for non-planar arrangements of the difluoromethoxy group relative to the naphthalene ring, which can have significant implications for the molecule's electronic properties and its ability to engage in intermolecular interactions.

Table 1: Predicted Torsional Energy Minima for the Ar-OCF₂H Group

| Conformation | Dihedral Angle (θ) C(ar)-O-C-H |

| Minimum 1 | ~21° |

| Minimum 2 | ~90° |

Intermolecular Interactions and Crystal Packing Analysis

The crystal structure of this compound is stabilized by a network of diverse and subtle intermolecular interactions. The interplay of these forces, including hydrogen bonding, C-H...π interactions, and van der Waals forces, dictates the packing of the molecules in the solid state.

Hydrogen Bonding (N-H...O, C-H...O, C-H...F)

While the subject molecule lacks N-H bonds, it is rich in potential C-H...O and C-H...F hydrogen bonds. The hydrogen atom of the difluoromethoxy group is sufficiently acidic to act as a hydrogen bond donor. nih.gov

C-H...O Interactions: The oxygen atoms of both the methoxy and difluoromethoxy groups can act as hydrogen bond acceptors. Aromatic C-H groups from neighboring naphthalene rings can form weak C-H...O hydrogen bonds. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. mdpi.comresearchgate.net

C-H...F Interactions: The fluorine atoms of the difluoromethoxy group are potential hydrogen bond acceptors. C-H...F interactions are generally considered weak hydrogen bonds, with their nature being a subject of ongoing discussion. rsc.orgrsc.org However, their frequent occurrence in the crystal structures of organofluorine compounds suggests a significant role in crystal packing. ed.ac.uk The hydrogen atom of the difluoromethoxy group can also participate as a donor in C-H...F bonds with fluorine atoms of adjacent molecules.

Table 2: Typical Geometries of C-H...O and C-H...F Hydrogen Bonds in Aromatic Crystals

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |

| C-H...O | 2.90 - 3.50 | 120 - 180 |

| C-H...F | 2.80 - 3.40 | 110 - 170 |

C-H...π Interactions

C-H...π interactions are another important class of weak non-covalent interactions that contribute to the stability of the crystal structure. In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-electron system of an aromatic ring. In the case of this compound, both the aromatic C-H bonds and the C-H bond of the difluoromethoxy group can interact with the π-system of the naphthalene rings of neighboring molecules. rsc.orgresearchgate.nettandfonline.com The geometry of these interactions can vary, with the C-H bond typically pointing towards the center or the edge of the aromatic ring.

Table 3: Geometric Parameters for C-H...π Interactions in Naphthalene Derivatives

| Interaction Type | C-H to Ring Centroid Distance (Å) | Angle (°) |

| C(ar)-H...π | 2.50 - 3.00 | 120 - 180 |

| C(sp³)-H...π | 2.60 - 3.20 | 110 - 170 |

Electronic Properties and Structure Property Relationships

Electronic Effects of Difluoromethoxy Substituent

The difluoromethoxy group (-OCF₂H) is a critical substituent that significantly modulates the electronic environment of the naphthalene (B1677914) ring. Its effects are a combination of strong inductive withdrawal and weaker resonance effects. nuph.edu.uaresearchgate.net This group is often explored as a replacement for the more common methoxy (B1213986) (-OCH₃) group to enhance metabolic stability in drug design and to fine-tune the electronic properties of organic molecules. nih.gov

The electronic influence of a substituent is generally understood through two primary mechanisms: the inductive effect and the resonance effect. chemistrysteps.com The inductive effect is the transmission of charge through sigma (σ) bonds, largely driven by electronegativity differences. chemistrysteps.comauburn.edu The resonance effect, or mesomeric effect, involves the delocalization of π-electrons across the molecule. chemistrysteps.comyoutube.com

In the case of the difluoromethoxy group, the two highly electronegative fluorine atoms cause a strong electron withdrawal through the sigma bonds. This is known as a negative inductive effect (-I). auburn.edu This potent -I effect decreases the electron density of the aromatic ring. While the oxygen atom possesses lone pairs that can be donated to the π-system of the naphthalene ring (a positive resonance effect, +R), this effect is significantly diminished. nuph.edu.uaresearchgate.net The strong electron-withdrawing pull of the attached fluorine atoms reduces the electron-donating capability of the oxygen. nuph.edu.uaresearchgate.net Furthermore, crystallographic studies on related molecules have shown that the OCF₂H group tends to be out of plane with the aromatic ring, which further hinders effective orbital overlap required for strong resonance donation. nih.gov Consequently, the difluoromethoxy group acts primarily as an electron-withdrawing substituent. nuph.edu.uanuph.edu.ua

The electronic effects of substituents can be quantified using Hammett constants, which separate the influence into inductive (σI) and resonance (σR) components. wikipedia.orgresearchgate.net These constants are determined experimentally, often using ¹⁹F NMR spectroscopy. nuph.edu.uaresearchgate.net For the closely related difluoro(methoxy)methyl group (-CF₂OCH₃), which serves as a strong proxy, the Hammett constants have been calculated as σI = 0.22 and σR = 0.07. nuph.edu.ua

Comparing the electronic properties of the difluoromethoxy group to its analogues provides valuable context for its unique characteristics. The introduction of fluorine atoms progressively increases the electron-withdrawing nature of a substituent.

Below is a data table comparing the Hammett constants for the difluoro(methoxy)methyl group and similar substituents.

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) |

| -CH₃ | -0.05 | -0.16 |

| -CH₂F | 0.11 | -0.05 |

| -CF₂OCH₃ | 0.22 | 0.07 |

| -CHF₂ | 0.24 | 0.02 |

| -CF₃ | 0.42 | 0.10 |

Data sourced from a study on the electronic properties of the difluoro(methoxy)methyl group. nuph.edu.ua

Influence of Methoxy Group on Electronic Environment

The methoxy group (-OCH₃) at the 5-position of the naphthalene ring also exerts a significant electronic influence. Unlike the difluoromethoxy group, the methoxy group is a classic example of a substituent with opposing inductive and resonance effects. utexas.edu

Structure-Property Relationships in Design of Organic Molecules

In the field of organic electronics, the dielectric constant of a material is a crucial parameter that affects device performance. rsc.org The ability to modulate the dielectric constant of organic materials is essential for applications such as capacitors and gate dielectrics in transistors. rsc.orgresearchgate.net The incorporation of highly polar functional groups, particularly those containing fluorine, is a known strategy to influence a material's dielectric properties.

Enhancement of Charge Carrier Mobility in Organic Electronics

The presence of both fluorine and oxygen atoms in the difluoromethoxy group could facilitate intermolecular C-H···F and C-H···O interactions, which can play a crucial role in promoting a well-ordered packing structure in the solid state. A more ordered, crystalline structure generally leads to higher charge carrier mobility by enabling efficient charge hopping or band-like transport between adjacent molecules. aps.orgcaltech.edubit.edu.cnarxiv.org

For instance, studies on various naphthalene derivatives have demonstrated that hole mobilities on the order of 10⁻¹ cm²/Vs can be achieved at room temperature in crystalline samples. tandfonline.com Furthermore, computational screening of naphthalene diimide derivatives has revealed that specific substitutions can lead to estimated electron mobilities as high as 6 to 15 cm² V⁻¹ s⁻¹. nih.gov The introduction of substituents like the difluoromethoxy and methoxy groups can modulate the electronic landscape and intermolecular interactions, thereby influencing the charge transport characteristics. The electron-deficient character of the difluoromethoxy group might enhance electron transport, making the compound a candidate for n-type or ambipolar organic field-effect transistors (OFETs).

| Compound Family | Reported Charge Carrier Mobility (cm²/Vs) | Transport Type |

| Naphthalene (single crystal) | ~10⁻¹ | Hole |

| Naphthalene Diimide Derivatives | 6 - 15 (estimated) | Electron |

| Substituted Naphthalene Derivatives | 10⁻² - 0.73 | Hole/Ambipolar |

This table presents a general overview of charge carrier mobilities in naphthalene-based organic semiconductors to provide context for the potential performance of 2-(Difluoromethoxy)-5-methoxynaphthalene.

Theoretical Prediction of Electronic and Optical Properties

The bandgap of an organic semiconductor is a key determinant of its optical and electrical properties. For naphthalene derivatives, the bandgap can be tuned by chemical modification. researchgate.netrsc.org The introduction of substituents to the naphthalene core directly influences the HOMO and LUMO energy levels, thereby modulating the bandgap.

The difluoromethoxy group, being moderately electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels of the naphthalene system. Conversely, the methoxy group is a well-known electron-donating group, which tends to raise the HOMO level more significantly than the LUMO level. The final bandgap of "this compound" will be a result of the combined effects of these two substituents. Their relative positions on the naphthalene ring will also play a crucial role in determining the extent of this modulation.

For comparison, a novel naphthalene semiconductor, 2,6-bis(4-methoxyphenyl)naphthalene (BOPNA), was reported to have a wide bandgap of 3.35 eV. advanceseng.compkusz.edu.cn In contrast, other naphthalene derivatives have been synthesized with bandgaps in the range of 3.09 to 3.38 eV. rsc.org Theoretical calculations for "this compound" would be necessary to precisely predict its bandgap and assess its suitability for specific applications, such as transparent electronics which require wide-bandgap materials. advanceseng.compkusz.edu.cn

| Substituent Effect on Aromatic Systems | Influence on HOMO Level | Influence on LUMO Level | Overall Effect on Bandgap |

| Electron-Donating (e.g., -OCH₃) | Raises Energy | Minor Effect | Tends to Decrease |

| Electron-Withdrawing (e.g., -CF₂OCH₃) | Lowers Energy | Lowers Energy | Can Increase or Decrease |

This table illustrates the general electronic effects of substituent groups on an aromatic core, providing a basis for predicting the bandgap modulation in this compound.

Potential Applications in Advanced Materials Science

Development of Specialty Chemicals and Materials

The synthesis of 2-(Difluoromethoxy)-5-methoxynaphthalene provides a unique molecular scaffold that could be instrumental in the development of a range of specialty chemicals. The presence of both a difluoromethoxy group and a methoxy (B1213986) group on the naphthalene (B1677914) core offers distinct sites for further chemical modification. This allows for the potential creation of a diverse library of derivatives with tailored properties. These derivatives could serve as high-value intermediates in the manufacturing of agrochemicals, pharmaceuticals, and other performance-oriented materials. The naphthalene backbone itself is a well-established component in the synthesis of dyes, pigments, and surfactants, suggesting that this substituted version could lead to novel compounds with enhanced or specialized functionalities.

Polymer Science Applications

The introduction of this compound into polymer chains could impart a range of desirable characteristics, from improved thermal stability to inherent flame retardancy.

Enhanced Thermal Stability in Polyethylene Naphthalate (PEN) Analogues

Table 1: Potential Impact on Thermal Properties of PEN Analogues

| Property | Expected Influence of this compound Incorporation |

|---|---|

| Glass Transition Temperature (Tg) | Potential Increase |

| Melting Temperature (Tm) | Potential Increase |

Flame Retardancy

The presence of fluorine in the difluoromethoxy group suggests that polymers incorporating this compound could exhibit flame retardant properties. Fluorinated compounds can interfere with the chemistry of combustion in the gas phase, acting as radical scavengers that quench the fire. Additionally, upon decomposition, they can form a protective char layer that insulates the underlying material from heat and oxygen. This dual-mode action is a hallmark of effective flame retardants.

Organic Electronics and Semiconductors

The unique electronic properties endowed by the difluoromethoxy and methoxy groups on the naphthalene ring system make this compound an intriguing candidate for applications in organic electronics.

Modulating Dielectric Constants

The highly electronegative fluorine atoms in the difluoromethoxy group can significantly influence the local dipole moment and, by extension, the dielectric constant of materials. By strategically incorporating this compound into polymers or organic thin films, it may be possible to precisely tune the dielectric constant. This is a critical parameter in the design of organic field-effect transistors (OFETs), capacitors, and other electronic components, as it affects device performance, power consumption, and signal integrity.

Improving Charge Carrier Mobility

The naphthalene core is a well-known component in organic semiconductors due to its ability to facilitate π-π stacking, which is crucial for efficient charge transport. The introduction of the difluoromethoxy and methoxy groups can modulate the electronic structure of the naphthalene system. This can influence the frontier molecular orbital energy levels (HOMO and LUMO) and potentially improve the intermolecular packing in the solid state. Both of these factors are key determinants of charge carrier mobility, a critical performance metric for organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

The future utility of 2-(difluoromethoxy)-5-methoxynaphthalene hinges on the ability to chemically modify it to create a library of analogues with diverse functionalities. Research should focus on developing robust and versatile synthetic pathways for its derivatization. Given the electron-rich nature of the naphthalene (B1677914) core, electrophilic aromatic substitution reactions could be explored to introduce additional functional groups. However, the directing effects of the existing methoxy (B1213986) and difluoromethoxy substituents would need to be carefully studied to control regioselectivity.

Furthermore, modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, could be adapted. This would first require the introduction of a handle, like a halogen atom, onto the naphthalene ring, which could then be used to form new carbon-carbon or carbon-nitrogen bonds. Another promising avenue is the modification of the existing ether linkages. For instance, demethylation of the methoxy group would yield a hydroxyl functionality, providing a reactive site for further esterification or etherification, thereby expanding the accessible chemical space.

Table 1: Proposed Derivatization Strategies for this compound

| Reaction Type | Reagents/Conditions | Potential Functionalization | Target Application Area |

| Nitration | HNO₃ / H₂SO₄ | Introduction of -NO₂ group | Precursor for amines, further functionalization |

| Halogenation | NBS / Br₂ / I₂ | Introduction of -Br, -Cl, -I | Handles for cross-coupling reactions |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl or heteroaryl substitution | Medicinal chemistry, organic electronics |

| Buchwald-Hartwig | Amine, Pd catalyst | Amino group introduction | Medicinal chemistry |

| O-Demethylation | BBr₃ | Conversion of -OCH₃ to -OH | Site for further derivatization |

Advanced Computational Studies for Predictive Modeling

Before embarking on extensive synthetic campaigns, advanced computational modeling can serve as a powerful tool to predict the properties of this compound and its hypothetical derivatives, thereby guiding experimental efforts. stmjournals.com Quantum chemical studies, particularly those based on Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.net These calculations are crucial for predicting reactivity and potential applications in organic electronics. researchgate.netmdpi.com

Moreover, the integration of machine learning and artificial intelligence with traditional computational methods can accelerate the discovery process. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with predicted biological activity. nih.gov Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be employed to triage potential drug candidates early in the discovery pipeline, saving significant time and resources. nih.gov These predictive models can help prioritize the synthesis of derivatives with the most promising profiles for specific applications. nih.gov

Table 2: Illustrative Computationally Predicted Properties of this compound

| Property | Predicted Value | Computational Method | Implication |

| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G) | Influences solubility and intermolecular interactions |

| HOMO-LUMO Gap | 4.8 eV | DFT (B3LYP/6-31G) | Relates to electronic excitability and stability |

| LogP | 3.9 | ALOGPS 2.1 | Predicts lipophilicity and membrane permeability |

| Blood-Brain Barrier Permeability | Low | In silico ADMET model | Suggests suitability for peripheral vs. central targets |

| hERG Inhibition | Unlikely | QSAR Toxicity Model | Early safety assessment for cardiac toxicity |

Broadening the Scope of Biological Target Identification and Mechanistic Elucidation

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govisfcppharmaspire.com The unique electronic properties conferred by the difluoromethoxy group—a known bioisostere for other functional groups—suggest that this compound could serve as a valuable starting point for drug discovery programs.

Future research should involve screening this compound and its derivatives against a wide range of biological targets. Given that various naphthalene-based molecules have shown activity as kinase inhibitors (e.g., pan-Raf inhibitors) or modulators of cancer metabolism pathways, these are logical starting points for investigation. nih.govrsc.org For instance, screening against panels of kinases involved in the MAPK signaling cascade could identify novel inhibitors. nih.gov Similarly, exploring its effect on pathways like aerobic glycolysis (the Warburg effect), a hallmark of cancer, could uncover new mechanisms of action. rsc.org Upon identification of active compounds, detailed mechanistic studies would be essential to elucidate their precise molecular interactions and cellular effects.

Designing Next-Generation Materials with Tuned Properties

The field of materials science offers significant opportunities for the application of novel naphthalene derivatives. The inherent aromaticity and planarity of the naphthalene core make it an excellent candidate for incorporation into organic electronic materials. The electron-donating methoxy group and the electron-withdrawing difluoromethoxy group create an intramolecular electronic push-pull system, which could lead to interesting photophysical properties, such as fluorescence and charge-transfer characteristics.

Future research could focus on synthesizing oligomers or polymers incorporating the this compound unit. By systematically modifying the structure—for example, by extending the conjugated system through polymerization or attaching charge-transporting moieties—it may be possible to tune the material's properties for specific applications. These could include use as emissive layers in organic light-emitting diodes (OLEDs), as semiconductors in organic field-effect transistors (OFETs), or as redox-active components in next-generation flow batteries. pnnl.gov The design and engineering of such materials would be a key step in translating the molecule's unique structure into functional technology. pnnl.gov

Application as Research Tools for Molecular Interaction Studies

Beyond direct therapeutic or material applications, this compound and its derivatives could be developed into sophisticated research tools. Naphthalene-based molecules are often fluorescent, and this property can be exploited to create molecular probes for studying biological systems.

Future work could explore the synthesis of derivatives that act as fluorescent sensors. For example, the fluorescence properties of the naphthalene core might change upon binding to a specific protein or upon changes in the local microenvironment (e.g., polarity). nih.gov This could enable the development of probes for mapping protein-ligand interactions or for imaging cellular organelles. Techniques like fluorescence anisotropy, which is sensitive to the rotational diffusion of a fluorophore, could be used to study protein-protein or protein-ligand interactions in real-time. researchgate.net The development of such tools would provide valuable insights into complex biological processes at the molecular level.

Q & A

Basic: What are the optimal synthetic routes for 2-(Difluoromethoxy)-5-methoxynaphthalene, and how can reaction conditions be optimized to improve yield and purity?

Answer:

The synthesis of this compound can be adapted from methods used for structurally related naphthalene derivatives. Key strategies include:

- Nucleophilic substitution : Introduce the difluoromethoxy group via reaction of a hydroxylated naphthalene precursor with chlorodifluoromethane under basic conditions .

- Coupling reactions : Utilize Suzuki-Miyaura or Ullmann coupling for regioselective introduction of substituents, ensuring proper protection/deprotection of functional groups .

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .

- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency, while controlled temperatures (60–80°C) minimize side reactions .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : ¹⁹F and ¹H NMR confirm substituent positions and fluorine integration .

- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and resolves byproducts .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Basic: How does the difluoromethoxy group influence the compound’s physicochemical properties, such as lipophilicity and membrane permeability?

Answer:

The difluoromethoxy group enhances lipophilicity (logP increase by ~1.5 units compared to non-fluorinated analogs) and improves membrane permeability due to reduced hydrogen-bonding capacity. This is critical for bioavailability in drug discovery . Computational models (e.g., ClogP) and experimental octanol-water partitioning assays are recommended for quantification .

Advanced: How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically investigated?

Answer:

- Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in rodent models to identify absorption/metabolism bottlenecks .

- Metabolite profiling : Use LC-MS/MS to detect active or toxic metabolites that may explain in vivo activity .

- Protein binding assays : Assess serum albumin binding to clarify free compound availability .

Advanced: What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes or receptors?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Glide to screen against crystallized protein targets (e.g., cytochrome P450 enzymes) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER evaluate binding stability over time .

- QSAR models : Train datasets using fluorinated naphthalene analogs to predict bioactivity .

Advanced: What strategies can resolve contradictions in reported toxicity data for this compound across different experimental models?

Answer:

- Dose-response standardization : Align testing protocols (e.g., OECD Guidelines 423 for acute toxicity) .

- In vitro-in vivo extrapolation (IVIVE) : Compare hepatocyte viability assays with rodent LD₅₀ data .

- Species-specific metabolism : Use humanized liver models (e.g., chimeric mice) to bridge interspecies differences .

Basic: What are the critical factors affecting the stability of this compound under various storage conditions?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Light exposure : Protect from UV light to avoid photooxidation of the difluoromethoxy group .

- Moisture : Use desiccants to inhibit hydrolysis, especially in polar solvents .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the difluoromethoxy and methoxy substituents in biological activity?

Answer:

- Analog synthesis : Prepare derivatives with methoxy, ethoxy, or trifluoromethoxy groups at positions 2 and 5 .

- Biological assays : Test analogs in enzyme inhibition (e.g., IC₅₀) or cell viability assays .

- 3D-QSAR : CoMFA or CoMSIA models correlate substituent electronic effects with activity .

Basic: What are the recommended protocols for assessing the environmental fate and biodegradation pathways of this compound?

Answer:

- Aerobic biodegradation : OECD 301F test to measure mineralization in soil/water systems .

- Photolysis studies : Expose to simulated sunlight (λ > 290 nm) and monitor degradation via GC-MS .

- Sediment adsorption : Batch experiments quantify partitioning coefficients (Kd) .

Advanced: What mechanistic studies are required to elucidate the metabolic pathways and potential bioactivation of this compound in mammalian systems?

Answer:

- Liver microsomal assays : Incubate with NADPH to identify Phase I metabolites (e.g., hydroxylation) .

- CYP450 inhibition screening : Test isoform-specific inhibition (CYP3A4, CYP2D6) .

- Reactive intermediate trapping : Use glutathione or cyanide to detect electrophilic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.